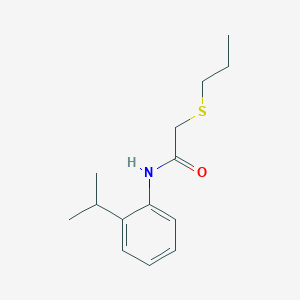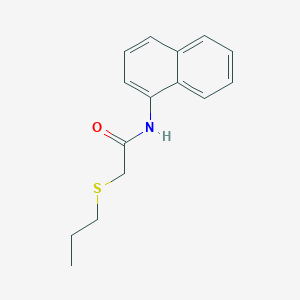
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of biochemistry and pharmacology. FSBA is a sulfonamide derivative that has been used as a tool for the modification of proteins and peptides.
Mécanisme D'action
The mechanism of action of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide involves the formation of a covalent bond between the sulfonamide group of this compound and the amino group of lysine residues in proteins. This modification can affect the activity of the protein by altering its conformation, stability, or interaction with other molecules. This compound has been shown to modify a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes by modifying their active sites or altering their conformation. This compound can also be used to immobilize proteins on surfaces, allowing for their study in a controlled environment. In addition, this compound has been used to study protein-protein interactions and protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is its specificity for lysine residues in proteins. This specificity allows for the targeted modification of proteins, avoiding unwanted modifications of other amino acids. This compound is also stable under a wide range of conditions, making it a useful tool in various experimental setups. However, one limitation of this compound is its potential toxicity, which can affect the activity of proteins and cells. Careful optimization of the concentration and reaction conditions of this compound is necessary to avoid unwanted effects.
Orientations Futures
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has many potential future directions in scientific research. One area of interest is the development of new methods for protein modification using this compound. This could involve the use of this compound in combination with other chemical reagents or the development of new methods for site-specific modification. Another area of interest is the application of this compound in drug discovery and development. This compound-modified proteins could be used as targets for drug screening or as tools for drug delivery. Finally, this compound could be used in the development of new biosensors or diagnostic tools based on protein modification.
Méthodes De Synthèse
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide can be synthesized through a multistep process starting from 4-fluorobenzenecarboxylic acid. The first step involves the conversion of 4-fluorobenzenecarboxylic acid to its corresponding acid chloride. The acid chloride is then reacted with benzenesulfonyl chloride in the presence of a base to yield N-(benzenesulfonyl)-4-fluorobenzenecarboxamide. Finally, N-(benzenesulfonyl)-4-fluorobenzenecarboxamide is treated with ammonia to obtain this compound.
Applications De Recherche Scientifique
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been widely used in scientific research as a tool for protein modification. It can react with the amino group of lysine residues in proteins to form stable sulfonamide linkages. This modification can be used to introduce new functional groups into proteins, alter their activity, or immobilize them on surfaces. This compound has also been used to modify peptides and small molecules, making it a versatile tool in chemical biology.
Propriétés
Formule moléculaire |
C19H15FN2O2S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-16-11-13-17(14-12-16)21-19(15-7-3-1-4-8-15)22-25(23,24)18-9-5-2-6-10-18/h1-14H,(H,21,22) |
Clé InChI |
UKHAKFLHTXDJOI-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)


![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
